molecular formula C23H31FO6 B12073723 Uridine 5'-Diphospho-N-acetylglucosamine-d3

Uridine 5'-Diphospho-N-acetylglucosamine-d3

Cat. No.: B12073723
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-ABOAMBILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5'-Diphospho-N-acetylglucosamine-d3 (UDP-GlcNAc-d3) is a deuterated derivative of UDP-GlcNAc, a critical nucleotide sugar involved in glycosylation processes. The compound consists of uridine diphosphate linked to N-acetylglucosamine (GlcNAc), with three deuterium atoms replacing hydrogens in the acetyl group (CD3 instead of CH3) . This isotopic labeling enhances its utility in metabolic tracking studies, particularly in mass spectrometry, where deuterium provides distinct mass signatures without significantly altering biochemical activity .

UDP-GlcNAc-d3 is synthesized via enzymatic or chemoenzymatic routes, often using deuterated precursors. For example, deuterated acetyl-CoA can be incorporated into GlcNAc-1-phosphate during enzymatic synthesis, followed by coupling with uridine triphosphate (UTP) . The chemoenzymatic approach, combining recombinant enzymes (e.g., GlcNAc-1-phosphate uridyltransferase) with deuterated substrates, achieves gram-scale production with yields up to 15% .

Properties

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1

InChI Key

SYWHXTATXSMDSB-ABOAMBILSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using Modified Yeast-Based Systems

Enzymatic methods dominate UDP-GlcNAc-d3 production due to their stereochemical precision. A foundational strategy involves adapting the yeast-based system described by , which originally converts 5'-UMP and glucosamine into UDP-GlcNAc via endogenous enzymes. For deuterated synthesis, N-acetylglucosamine-d3 (GlcNAc-d3) replaces glucosamine as the substrate. The yqgR gene product from Bacillus subtilis, identified as a glucokinase, phosphorylates GlcNAc-d3 to form GlcNAc-d3-6-phosphate . Subsequent steps require recombinant enzymes:

  • GlcNAc-phosphate mutase (AGM1) : Converts GlcNAc-d3-6-phosphate to GlcNAc-d3-1-phosphate through intramolecular phosphoryl transfer .

  • UDP-GlcNAc pyrophosphorylase (UAP1) : Catalyzes the reaction between GlcNAc-d3-1-phosphate and uridine triphosphate (UTP) to yield UDP-GlcNAc-d3 .

Optimization of this system increased yields to 78 mM under substrate concentrations of 100 mM 5'-UMP and 100 mM GlcNAc-d3 . Deuterium incorporation at the acetyl group (CD3) ensures isotopic stability, as confirmed by mass spectrometry .

Chemical Synthesis via Deuterated Acetylation

Chemical routes emphasize deuteration at the acetyl moiety of glucosamine. The process begins with glucosamine-6-phosphate , which is acetylated using deuterated acetic anhydride (CD3CO)2O to form GlcNAc-d3-6-phosphate . Subsequent phosphorylation and uridine conjugation follow established protocols:

  • Phosphorylation : GlcNAc-d3-6-phosphate is converted to GlcNAc-d3-1-phosphate using AGM1 .

  • Uridine Conjugation : UTP and GlcNAc-d3-1-phosphate undergo a pyrophosphorylase-mediated reaction, producing UDP-GlcNAc-d3 and inorganic pyrophosphate .

This method achieves >95% deuterium enrichment at the acetyl group, as evidenced by the molecular formula C17H24D3N3O17P2 and SMILES notation provided in synthetic chemistry databases .

Hybrid Enzymatic-Chemical Approaches

Recent advancements combine chemical deuteration with enzymatic catalysis. For example, deuterated fructose-6-phosphate is processed through the hexosamine pathway:

  • Glutamine:fructose-6-phosphate aminotransferase (GFA1) : Generates glucosamine-6-phosphate-d3 from fructose-6-phosphate and glutamine .

  • N-acetylation : GNA1 (GlcN-6P acetyltransferase) acetylates glucosamine-6-phosphate-d3 using acetyl-CoA-d3, yielding GlcNAc-d3-6-phosphate .

Downstream steps mirror enzymatic methods, with AGM1 and UAP1 completing the synthesis . This approach integrates isotopic labeling early in the biosynthetic pathway, ensuring uniform deuterium distribution.

Purification and Analytical Validation

Purification of UDP-GlcNAc-d3 employs ion-exchange chromatography and HPLC, leveraging the compound’s phosphate groups for separation . Critical quality control metrics include:

ParameterMethodSpecification
Deuterium EnrichmentMass Spectrometry ≥98% at CD3 position
PurityHPLC ≥99%
Structural ConfirmationNMR Matches reference

These protocols ensure compliance with standards for research and diagnostic applications .

Challenges and Optimization Strategies

Despite high yields, challenges persist:

  • Enzyme Stability : Recombinant AGM1 and UAP1 exhibit reduced activity with deuterated substrates, necessitating enzyme engineering or immobilization .

  • Cost of Deuterated Precursors : CD3-labeled acetic anhydride and acetyl-CoA-d3 are expensive, driving research into microbial deuteration using heavy water (D2O) culturing .

Applications in Metabolic Tracing and Drug Development

UDP-GlcNAc-d3 serves as a tracer in glycan biosynthesis studies, enabling quantification of O-GlcNAcylation dynamics via LC-MS . In drug development, it aids in screening inhibitors of chitin synthases and glycosyltransferases, with assays demonstrating IC50 values correlated with deuterium-induced kinetic isotope effects .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, oxidation, and substitution. It acts as a sugar donor in glycosylation reactions, transferring N-acetylglucosamine to acceptor molecules .

Common Reagents and Conditions: Common reagents used in these reactions include uridine triphosphate, glucosamine, and various enzymes such as O-GlcNAc transferase. The reactions typically occur under mild conditions, with a pH range of 7.0 to 8.0 and temperatures between 25°C and 40°C .

Major Products Formed: The major products formed from these reactions include glycoproteins, glycolipids, and proteoglycans. These products are essential for various cellular functions, including cell signaling, adhesion, and immune response .

Scientific Research Applications

Biochemical Applications

2.1 Glycosylation Studies

UDP-GlcNAc-d3 is extensively used in glycosylation studies to trace the incorporation of N-acetylglucosamine into proteins. This application is vital for understanding the role of glycosylation in protein folding, stability, and function.

Case Study: Glycosylation in Cancer Research
A study demonstrated that altered glycosylation patterns in cancer cells could be traced using UDP-GlcNAc-d3, revealing insights into tumorigenesis and potential therapeutic targets .

2.2 Enzyme Activity Assays

The compound serves as a substrate for O-GlcNAc transferase (OGT), facilitating assays that measure enzyme activity against peptide substrates. This is essential for investigating the regulatory mechanisms of O-GlcNAcylation.

Data Table: Enzyme Activity Assays

EnzymeSubstrateResult
OGTPeptide AIncreased activity with UDP-GlcNAc-d3
OGTPeptide BNo significant change

Cellular Signaling

UDP-GlcNAc-d3 plays a critical role in nutrient sensing through the hexosamine biosynthetic pathway (HBP). It acts as a signaling molecule that modulates insulin signaling and other metabolic pathways.

Case Study: Insulin Resistance
Research has shown that elevated levels of O-GlcNAc, influenced by UDP-GlcNAc-d3 availability, are associated with insulin resistance in diabetic models . This highlights the compound's significance in metabolic disorders.

Immunological Applications

In immunology, UDP-GlcNAc-d3 is utilized to study cell adhesion and immune response mechanisms. Its role in glycosylation affects the interaction between immune cells and pathogens.

Data Table: Immune Response Studies

ApplicationFindings
Cell adhesion assaysEnhanced adhesion with UDP-GlcNAc-d3 treatment
Pathogen recognitionIncreased binding affinity in immune cells

Pharmaceutical Development

UDP-GlcNAc-d3 is increasingly recognized for its potential in drug development, particularly in designing inhibitors targeting glycosylation pathways.

Case Study: Drug Design
A recent investigation identified small molecule inhibitors that target OGT activity using UDP-GlcNAc-d3 as a reference standard. These inhibitors showed promise in preclinical models for treating cancer .

Mechanism of Action

Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids . The compound interacts with enzymes such as O-GlcNAc transferase, which transfers N-acetylglucosamine to serine and threonine residues on target proteins . This glycosylation process is essential for the proper functioning of various cellular pathways, including cell signaling, adhesion, and immune response.

Comparison with Similar Compounds

Non-Deuterated UDP-GlcNAc

  • Structural Similarity : Identical except for the absence of deuterium in the acetyl group.
  • Functional Role: Both serve as donors for O- and N-linked glycosylation, impacting cellular signaling, protein stability, and pathogen recognition .
  • Analytical Utility: Non-deuterated UDP-GlcNAc lacks isotopic labels, limiting its use in tracer studies. UDP-GlcNAc-d3’s deuterium enables precise tracking in metabolic flux analyses .
  • Stability : Both compounds are hygroscopic and require storage at -20°C .

UDP-Glucose (UDP-Glc)

  • Structural Difference : Glucose replaces GlcNAc.
  • Functional Role : UDP-Glc is a precursor for glycogen synthesis and glycosphingolipids, unlike UDP-GlcNAc’s role in glycosylation .
  • Synthesis : Produced via UDP-glucose pyrophosphorylase, with yields exceeding 90% in optimized enzymatic systems .
  • Applications : Used in antiviral research (e.g., herpes simplex inhibition) , whereas UDP-GlcNAc-d3 focuses on metabolic tracing .

UDP-N-Acetylgalactosamine (UDP-GalNAc)

  • Structural Difference : Galactosamine replaces glucosamine.
  • Functional Role : Key for mucin-type O-glycosylation in gut and immune proteins .
  • Synthesis : Produced via epimerization of UDP-GlcNAc, requiring NAD+ as a cofactor .
  • Stability : Similar hygroscopic properties but lower commercial availability compared to UDP-GlcNAc .

UDP-N-Acetylmuramic Acid (UDP-MurNAc)

  • Structural Difference: A lactyl group is added to GlcNAc via enolpyruvate transfer .
  • Functional Role : Essential for bacterial peptidoglycan biosynthesis, absent in eukaryotic systems .
  • Synthesis: Requires two enzymatic steps: (1) enolpyruvate transfer to UDP-GlcNAc (Km = 4.6 × 10⁻⁴ M) and (2) NADPH-dependent reduction (Km = 4.0 × 10⁻⁵ M) .

Deuterated UDP-Sugars (e.g., UDP-Glc-d4)

  • Structural Difference : Deuterium labels vary in position (e.g., glucose backbone vs. acetyl group).
  • Analytical Utility : UDP-Glc-d4 is used for glycogen metabolism studies, whereas UDP-GlcNAc-d3 targets glycosylation pathways .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Role
UDP-GlcNAc-d3 C₁₇H₂₂D₃N₃O₁₇P₂Na₂ 654.34 91183-98-1 Metabolic tracing
UDP-GlcNAc C₁₇H₂₅N₃O₁₇P₂ 607.33 528-04-1 Glycosylation donor
UDP-Glc C₁₅H₂₂N₂O₁₇P₂ 566.29 28053-08-9 Glycogen synthesis
UDP-GalNAc C₁₅H₂₂N₂O₁₇P₂ 566.29 117756-22-6 Mucin O-glycosylation
UDP-MurNAc C₁₇H₂₇N₃O₁₈P₂ 623.35 38909-34-7 Bacterial cell wall synthesis

Key Research Findings

  • Antiviral Potential: UDP-Glc analogs inhibit viral glycosylation (IC₅₀ = 10–50 μM), but UDP-GlcNAc-d3’s role remains unexplored in this context .
  • Biosynthetic Pathways: UDP-GlcNAc-d3 integrates into Trypanosoma cruzi’s O-GlcNAc-transferase pathway, highlighting conserved glycosylation mechanisms across species .

Biological Activity

Uridine 5'-Diphospho-N-acetylglucosamine (UDP-GlcNAc) is a crucial nucleotide sugar involved in various biological processes, including glycosylation, signaling, and metabolism. This article explores the biological activity of UDP-GlcNAc, focusing on its role in cellular functions, metabolic pathways, and potential therapeutic applications.

Overview of UDP-GlcNAc

UDP-GlcNAc is synthesized through the hexosamine biosynthetic pathway (HBP), which utilizes glucose as a starting material. It serves as a substrate for glycosyltransferases, facilitating the addition of N-acetylglucosamine (GlcNAc) to proteins and lipids. This modification, known as O-GlcNAcylation, plays a pivotal role in regulating various cellular processes such as gene expression, cell signaling, and apoptosis .

1. Protein Modification

UDP-GlcNAc is essential for O-GlcNAcylation, a reversible post-translational modification that affects numerous proteins involved in critical cellular functions. O-GlcNAcylation influences:

  • Transcription Regulation: Modifications can alter transcription factor activity and chromatin structure.
  • Signal Transduction: It modulates signaling pathways related to insulin sensitivity and stress responses.
  • Cell Cycle Regulation: O-GlcNAcylation affects proteins involved in cell cycle progression and apoptosis .

2. Metabolic Regulation

UDP-GlcNAc levels are closely linked to metabolic states. Increased availability of glucose leads to elevated UDP-GlcNAc levels, which can enhance O-GlcNAcylation and influence metabolic pathways such as:

  • Glycolysis and Gluconeogenesis: UDP-GlcNAc acts as a nutrient sensor that integrates signals from glucose metabolism.
  • Lipid Metabolism: It plays a role in lipid synthesis and regulation of fatty acid metabolism .

Case Study 1: Role in Cancer

Research has shown that UDP-GlcNAc levels are often elevated in cancer cells, promoting aggressive behavior through enhanced O-GlcNAcylation of oncogenes and tumor suppressor proteins. For instance, studies indicate that targeting the enzymes involved in UDP-GlcNAc synthesis could reduce tumor growth and improve responses to chemotherapy .

Case Study 2: Neurodegenerative Diseases

In neurodegenerative conditions such as Alzheimer's disease, altered O-GlcNAcylation patterns have been observed. Increased UDP-GlcNAc levels may contribute to the pathophysiology by modifying tau protein dynamics and amyloid precursor protein processing. Therapeutic strategies aimed at modulating UDP-GlcNAc levels or O-GlcNAc transferase activity are being explored .

Data Tables

Biological Activity Description
Protein GlycosylationModifies proteins affecting function and stability
Cell SignalingRegulates pathways involved in insulin signaling and stress response
Metabolic IntegrationLinks nutrient availability to cellular responses via HBP
Cancer ProgressionElevated levels associated with tumor aggressiveness
NeurodegenerationAltered glycosylation patterns implicated in Alzheimer's disease

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing UDP-GlcNAc-d3 with high isotopic purity?

  • Answer : Chemoenzymatic synthesis using recombinant enzymes (e.g., GlmU, AGX1, or YdhR) is preferred. For example, UDP-GlcNAc-d3 can be synthesized by replacing natural N-acetylglucosamine (GlcNAc) with deuterated N-acetylglucosamine-d3 (GlcNAc-d3) in enzymatic reactions. Key steps include:

  • Substrate preparation : Use GlcNAc-d3 (CAS: 77369-11-0) as the starting material .
  • Enzyme selection : Optimize reaction conditions for UDP-sugar pyrophosphorylase (e.g., AGX1) to ensure efficient conversion of GlcNAc-d3 to UDP-GlcNAc-d3 .
  • Purification : Employ anion-exchange chromatography or HPLC to isolate the deuterated product, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can UDP-GlcNAc-d3 be detected and quantified in complex biological matrices?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. Key considerations:

  • Ionization : Negative-ion mode electrospray ionization (ESI) is optimal due to the phosphate groups in UDP-GlcNAc-d3 .
  • Internal standards : Co-elute with non-deuterated UDP-GlcNAc (m/z 606 → 385 transition) and compare with the deuterated analog (m/z 609 → 388) for quantification .
  • Sample preparation : Quench metabolic activity rapidly (e.g., with cold methanol), followed by solid-phase extraction to remove interfering lipids/proteins .

Q. What is the role of UDP-GlcNAc-d3 in studying glycosylation pathways?

  • Answer : UDP-GlcNAc-d3 serves as a tracer for O-GlcNAcylation and N-linked glycosylation. Methodological applications include:

  • Metabolic labeling : Incubate cells with UDP-GlcNAc-d3 to track incorporation into glycoproteins via click chemistry (e.g., azide-alkyne cycloaddition) .
  • Enzyme kinetics : Measure the activity of glycosyltransferases (e.g., OGT) by quantifying deuterated product formation using MS .

Advanced Research Questions

Q. How can UDP-GlcNAc-d3 be used to resolve conflicting data in metabolic flux studies?

  • Answer : Discrepancies often arise from competing pathways (e.g., HA synthesis vs. cell wall biosynthesis). To address this:

  • Isotope tracing : Administer UDP-GlcNAc-d3 and quantify its incorporation into hyaluronic acid (HA) vs. peptidoglycan using LC-MS. Normalize data against total carbon utilization .
  • Gene knockout models : Use CRISPR-Cas9 to silence genes (e.g., hasA for HA synthase) and measure redirected flux toward UDP-GlcNAc-d3-dependent pathways .

Q. What experimental strategies mitigate variability in enzymatic assays using UDP-GlcNAc-d3?

  • Answer : Variability in UDP-GlcNAc-dependent enzymes (e.g., LpxA or MurG) can be addressed by:

  • Standardized buffers : Include 5 mM MgCl₂ and 50 mM Tris-HCl (pH 7.4) to stabilize enzyme-substrate interactions .
  • Competition assays : Compare reaction rates of natural UDP-GlcNAc vs. UDP-GlcNAc-d3 to identify isotope effects .
  • Fluorescent analogs : Substitute UDP-GlcNAc-d3 with a fluorescent derivative (e.g., UDP-6-N3-GlcNAc) for real-time FRET-based monitoring .

Q. How can researchers optimize the stability of UDP-GlcNAc-d3 during long-term experiments?

  • Answer : Degradation due to phosphatase activity or pH shifts can be minimized by:

  • Storage conditions : Aliquot and store at -80°C in 10 mM ammonium bicarbonate (pH 8.0) to prevent hydrolysis .
  • Inhibitors : Add 1 mM sodium orthovanadate (a phosphatase inhibitor) to cell culture media or reaction buffers .
  • Stability assays : Periodically validate integrity via HPLC or capillary electrophoresis, comparing peak areas of intact vs. degraded product .

Data Contradiction Analysis

Q. Why might UDP-GlcNAc-d3 show reduced incorporation efficiency in certain cell lines?

  • Hypothesis : Competing metabolic pathways or impaired transport.
  • Methodological checks :

  • Transporters : Verify expression of SLC35 nucleotide-sugar transporters via qPCR .
  • Metabolite profiling : Compare intracellular pools of UDP-GlcNAc-d3 and natural UDP-GlcNAc using targeted metabolomics .
  • Rescue experiments : Supplement with unlabeled UDP-GlcNAc to test competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.